This paper describes a series of 5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs), specifically focusing on compounds with conformational restrictions achieved by introducing methyl groups. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and are designed to inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle [].
Conformational analyses and docking simulations were employed to understand the impact of the introduced methyl groups on the conformation of the S-DABOs. The study revealed that the methyl groups effectively reduced conformational flexibility while preserving the ability of the R enantiomers to bind within the RT non-nucleoside binding pocket [].
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0